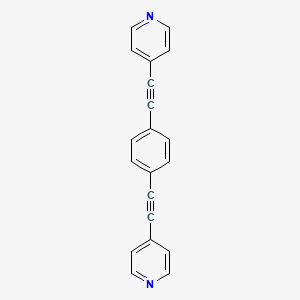

1,4-Bis(pyridin-4-ylethynyl)benzene

Descripción

Contextualization within Conjugated Organic Frameworks

Conjugated organic frameworks (COFs) are a class of porous crystalline polymers formed from organic building blocks linked by strong covalent bonds. These materials are of great interest due to their high surface areas, tunable porosity, and inherent functionality. The rigid and linear nature of 1,4-Bis(pyridin-4-ylethynyl)benzene makes it an ideal candidate for incorporation into COF structures.

The use of BPEB and similar phenylene-ethynylene units in COFs contributes to:

High Thermal Stability: The strong covalent bonds and rigid aromatic structure lead to materials that can withstand high temperatures.

Defined Pore Structures: The predictable geometry of the BPEB linker allows for the design of COFs with specific pore sizes and shapes, which is crucial for applications in gas storage and separation.

Electronic Conductivity: The extended π-conjugation along the framework can facilitate charge transport, making these materials promising for applications in electronics and optoelectronics.

Significance of Phenylene-Ethynylene Architectures as Ligand Systems

Phenylene-ethynylene (PE) oligomers and polymers represent a significant class of conjugated materials. arkat-usa.org The alternating arrangement of phenylene and ethynylene units creates a highly delocalized π-electron system that can be readily tuned by modifying the aromatic rings or the length of the oligomer. arkat-usa.orgnih.gov

When used as ligands, PE architectures like BPEB offer several advantages:

Rigidity and Linearity: The rod-like shape of these ligands allows for the predictable construction of coordination complexes and polymers.

Tunable Electronic Properties: The electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be systematically altered. This is critical for designing materials with specific optical and electronic functions, including fluorescence and conductivity. arkat-usa.org

Versatile Coordination: The terminal groups of the PE ligands can be varied to include different coordinating atoms (like the nitrogen in BPEB's pyridine (B92270) rings), enabling the formation of complexes with a wide range of metal ions.

The combination of these features has led to the use of phenylene-ethynylene based ligands in the development of molecular wires, sensors, and light-emitting materials.

Overview of this compound as a Preeminent Building Block in Supramolecular Chemistry and Materials Research

The unique characteristics of this compound have established it as a preeminent building block in the bottom-up construction of functional materials. Its ability to participate in both directional coordination bonds and non-covalent interactions, such as π-π stacking, makes it a powerful tool in supramolecular chemistry.

Researchers have utilized BPEB to construct a variety of supramolecular assemblies, including:

Metal-Organic Frameworks (MOFs): The pyridyl nitrogen atoms of BPEB readily coordinate with metal ions to form porous, crystalline MOFs. cd-bioparticles.net These materials have shown promise in gas storage, catalysis, and sensing.

Coordination Polymers: BPEB can link metal centers to form one-dimensional chains, two-dimensional sheets, and three-dimensional networks. acs.org The properties of these polymers can be controlled by the choice of metal ion and the reaction conditions. acs.org

Liquid Crystals: Derivatives of BPEB have been synthesized and investigated for their liquid crystalline properties, which are important for display technologies. nih.gov

Molecular Wires: The rigid, conjugated structure of BPEB makes it a candidate for use in molecular-scale electronic components. Studies have explored its electrical conductance at the single-molecule level. researchgate.net

The versatility of this compound, stemming from its well-defined structure and tunable electronic properties, ensures its continued importance in the development of new and innovative materials.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-[2-[4-(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2/c1-2-18(6-8-20-11-15-22-16-12-20)4-3-17(1)5-7-19-9-13-21-14-10-19/h1-4,9-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNGGLJSLBGWLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC=NC=C2)C#CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Elucidation of 1,4 Bis Pyridin 4 Ylethynyl Benzene

Palladium-Catalyzed Cross-Coupling Strategies for Synthesis

The synthesis of 1,4-Bis(pyridin-4-ylethynyl)benzene is predominantly achieved through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.org

Sonogashira Coupling Adaptations and Optimization

The Sonogashira coupling reaction is the most common method for synthesizing this compound. libretexts.org This reaction involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org

Key parameters that are often optimized for this synthesis include:

Catalyst System: A typical system uses a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a copper(I) salt, such as copper(I) iodide (CuI), as a co-catalyst. hes-so.ch

Base: An amine base, such as triethylamine, is commonly used to neutralize the hydrogen halide byproduct formed during the reaction. wikipedia.org

Solvent: The reaction is often carried out in a suitable solvent like dimethylformamide (DMF) or ether. wikipedia.org

Atmosphere: To prevent unwanted side reactions, the synthesis is conducted under an inert atmosphere, typically nitrogen or argon.

Temperature: The reaction is generally performed at elevated temperatures.

Recent advancements have also explored copper-free Sonogashira reactions to avoid issues related to the use of copper, such as the formation of alkyne homocoupling byproducts. libretexts.orgnih.gov

Precursor Selection and Reactant Design

The standard precursors for the synthesis of this compound via the Sonogashira coupling are 1,4-dihalobenzene and 4-ethynylpyridine. The reactivity of the dihalobenzene can vary, with 1,4-diiodobenzene (B128391) generally being more reactive than 1,4-dibromobenzene. wikipedia.org This difference in reactivity can be exploited for selective coupling reactions. wikipedia.org

The design of the reactants is crucial for the successful synthesis of the target molecule. The rigidity and linearity of the 1,4-disubstituted benzene (B151609) ring and the pyridyl end groups are key structural features that make this compound a versatile building block in supramolecular chemistry and materials science.

Purification and Isolation Techniques for High-Purity Material

After the synthesis, purification of this compound is essential to obtain a high-purity material for subsequent applications. Common purification techniques include:

Crystallization: The crude product can be purified by recrystallization from a suitable solvent. For instance, colorless crystals of a polymeric complex involving this ligand were obtained by layering a methanol (B129727) solution of HgCl₂ over a chloroform (B151607) solution of this compound.

Chromatography: Column chromatography is another effective method for separating the desired product from unreacted starting materials and byproducts.

The purity of the final product is critical for its use in applications such as the formation of metal-organic frameworks (MOFs) and other supramolecular structures. cd-bioparticles.net

Spectroscopic Characterization Techniques for Structural Confirmation

A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. In ¹H NMR, the pyridyl protons typically appear in the aromatic region (δ 7.2–8.6 ppm). The symmetry of the molecule simplifies the splitting patterns. In ¹³C NMR, the ethynyl (B1212043) carbons show characteristic signals around 90–100 ppm.

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) are used to determine the molecular weight of the compound, confirming its identity. nih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic properties of the molecule. This compound exhibits strong absorption bands in the range of 300–350 nm, corresponding to π→π* transitions, with a high molar absorptivity.

These analytical methods, when used in conjunction, provide a comprehensive characterization of the synthesized this compound, ensuring its structural integrity for further research and application.

Coordination Chemistry and Supramolecular Assembly of 1,4 Bis Pyridin 4 Ylethynyl Benzene

Ligand Design Principles: Strategic Role of Pyridyl and Ethynyl (B1212043) Moieties in Metal Coordination

The design of 1,4-bis(pyridin-4-ylethynyl)benzene as a ligand is deliberate, with its pyridyl and ethynyl components playing crucial roles in metal coordination. The terminal pyridyl groups, with their nitrogen atoms possessing lone pairs of electrons, act as effective Lewis bases, readily coordinating to a variety of metal centers. wikipedia.orgrsc.orgresearchgate.net The nitrogen atom in the pyridine (B92270) ring provides a well-directed lone pair for forming strong dative bonds with metal ions. researchgate.net This directional nature is fundamental to the predictable assembly of supramolecular structures. researchgate.net

The ethynyl (–C≡C–) linkers contribute significantly to the ligand's properties. They impart rigidity to the molecular backbone, ensuring that the pyridyl donor groups are held at a specific distance and orientation from each other. This rigidity is a key factor in the formation of well-ordered, crystalline coordination polymers and metal-organic frameworks (MOFs). Furthermore, the π-system of the ethynyl groups extends the conjugation of the entire molecule, influencing its electronic and photophysical properties. The linear geometry of the ethynyl groups helps in maintaining a defined trajectory for the ligand, which is essential for engineering specific network topologies in supramolecular assemblies.

Construction of Metal-Organic Frameworks (MOFs) with this compound

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed by linking metal ions or clusters with organic ligands. The unique structural characteristics of this compound make it an excellent building block for the synthesis of MOFs with diverse architectures and properties. ijeast.com

Engineering Diverse MOF Architectures (e.g., 1D Chains, 2D Layers, 3D Networks)

The linear and rigid nature of this compound allows for the rational design and construction of MOFs with varying dimensionalities.

1D Chains: When coordinated to metal centers that favor a linear or zigzag coordination geometry, this ligand can form one-dimensional (1D) chains. For instance, the reaction of this compound with HgCl₂ results in the formation of 1D zigzag chains where the Hg(II) centers are linked by the ligand. nih.govresearchgate.net Similarly, reactions with certain silver(I) salts can yield 1D zigzag or sinusoidal chains. acs.orgresearchgate.net

2D Layers: By employing metal nodes that can connect to multiple ligands in a planar fashion, two-dimensional (2D) layered structures can be assembled. An example involves the use of Ag₁₂ cluster nodes where each cluster is linked by six this compound molecules, resulting in a planar layer growth pattern. researchgate.net These 2D sheets can be further organized into three-dimensional structures through non-covalent interactions between the layers. researchgate.net

3D Networks: The formation of three-dimensional (3D) networks requires metal centers or secondary building units (SBUs) with higher connectivity, allowing for the extension of the framework in all three dimensions. While specific examples of 3D MOFs solely based on this ligand are less common in the provided context, the principles of MOF design suggest that the use of metal clusters or ancillary ligands that provide connectivity points out of the 2D plane can lead to the formation of 3D architectures. rsc.orgresearchgate.net

Influence of Metal Centers (e.g., Hg(II), Zn(II), Fe(II), Ag(I)) on MOF Topology and Crystal Geometry

The choice of the metal center is a critical factor that dictates the resulting MOF topology and crystal geometry. Different metal ions have distinct coordination preferences, including coordination number and geometry, which in turn directs the assembly of the this compound ligands into specific architectures.

| Metal Ion | Coordination Geometry | Resulting MOF Architecture with this compound | Reference |

| Hg(II) | Distorted Tetrahedral | 1D Zigzag Chain | nih.govresearchgate.net |

| Ag(I) | Linear / Trigonal Planar | 1D Zigzag and Sinusoidal Chains, 2D Layers | acs.orgresearchgate.netresearchgate.net |

| Zn(II) | Tetrahedral / Octahedral | Can form 2D and 3D networks (in combination with other ligands) | rsc.orgresearchgate.net |

| Fe(II) | Octahedral | Can facilitate the formation of complex 3D frameworks | semanticscholar.org |

Anion and Solvent-Induced Effects on MOF Crystallization and Supramolecular Features

The crystallization and final structure of MOFs are not only determined by the ligand and the metal center but are also significantly influenced by the anions present in the reaction mixture and the solvents used for crystallization.

Anion Effects: The counter-anion of the metal salt can play a crucial role in the self-assembly process. Different anions can coordinate to the metal center, compete with the primary ligand, or act as templates around which the framework assembles. For instance, in the self-assembly of silver(I) complexes with a related pyridylethynyl ligand, the use of different anions such as ClO₄⁻, OTf⁻, BF₄⁻, and NO₃⁻ resulted in the formation of different structures, including 1D zigzag chains and a metallo-macrocycle. acs.orgresearchgate.net This demonstrates the delicate influence of anions on the final supramolecular architecture.

Self-Assembly of Discrete Metal-Organic Cages (MOCs) and Related Ensembles

Beyond the extended networks of MOFs, this compound and similar rigid ligands are instrumental in the construction of discrete, well-defined supramolecular structures known as Metal-Organic Cages (MOCs). semanticscholar.org These are molecular architectures where a specific number of metal ions and organic ligands self-assemble into closed, cage-like entities.

Coordination-Driven Self-Assembly Pathways for MOCs

The formation of MOCs is a prime example of coordination-driven self-assembly, where the final structure is encoded in the geometric information of the constituent metal and ligand building blocks. nih.gov The process relies on the formation of reversible metal-ligand coordination bonds, which allows for "error-checking" and self-correction during the assembly process, ultimately leading to the thermodynamically most stable discrete cage structure.

The rigidity and defined angles of ligands like this compound are critical for the predictable formation of specific cage geometries. semanticscholar.orgrsc.org By combining this linear ligand with metal complexes that provide specific angular geometries, it is possible to direct the self-assembly towards the formation of, for example, tetrahedral or other polyhedral cages. semanticscholar.orgrsc.orgrsc.org For instance, the reaction of a similar bis(pyridyl) ligand with a metal acceptor that has a 60° angle can lead to the formation of rhomboidal metallacycles. nih.gov The stoichiometry of the reactants is also a key parameter in controlling the outcome of the self-assembly process.

Impact of Ligand Rigidity and Flexibility on Cage Formation

The formation of discrete, hollow supramolecular cages through coordination-driven self-assembly is highly dependent on the geometric and conformational properties of the organic ligands employed. The inherent rigidity of this compound plays a crucial role in directing the outcome of these assemblies.

The structure of this compound is characterized by a linear, rod-like geometry with restricted rotational freedom around the ethynyl-phenyl bonds. This rigidity is a key determinant in the formation of predictable, shape-persistent architectures. Unlike flexible ligands which can adopt numerous conformations, leading to a variety of polymeric or oligomeric products, the pre-organized and stiff nature of this compound limits the possible geometric outcomes upon coordination to metal centers. The planarity and hydrophobicity of the ligand backbone can also promote aggregation through π-π stacking interactions, which can either compete with or contribute to the formation of ordered structures.

Studies on related systems have underscored the importance of ligand rigidity. For instance, the formation of imine cages has been shown to be critically dependent on the restricted rotational freedom of C-C bonds in the precursor molecules, as preorganization of the reactive groups is essential for kinetically controlled cage formation. rsc.org In the context of coordination cages, highly rigid bisporphyrin receptors have been shown to afford outstanding binding affinities and selectivities precisely because of their preorganized, rigid structures. researchgate.net The rigidity of the this compound linker similarly predisposes it to form well-defined structures rather than ill-defined polymers.

Conversely, the introduction of flexibility can drastically alter the self-assembly process. For example, a related ligand, 1,4-bis(4-pyridylsulfanylmethyl)benzene, which contains flexible methylene (B1212753) thioether linkages, exhibits a significant dihedral angle between its pyridyl and central benzene (B151609) rings, adopting an anti geometry in the solid state. nih.gov This deviation from linearity, afforded by the flexible linkers, would favor different supramolecular structures compared to the strictly linear and rigid ethynyl-based ligand.

Strategies for Controlling Structural Distortion and Geometry in Self-Assembled Systems

The final topology of a self-assembled system is the result of a delicate balance of multiple intermolecular interactions. For linkers like this compound, several strategies can be employed to control and direct the assembly process, thereby managing structural distortion and achieving desired geometries.

One primary strategy is the variation of metal coordination geometry and ancillary ligands . The choice of the metal ion, with its intrinsic coordination preferences (e.g., square planar, tetrahedral, octahedral), in combination with ancillary (capping or competing) ligands can dictate the final structure. Research on heterometallic Au(I)/Tl(I) complexes with the related 1,4-bis(2′-pyridylethynyl)benzene ligand demonstrates that the nature of ancillary ligands (e.g., C₆Cl₅⁻ vs. C₆F₅⁻) leads to different structural arrangements, resulting in either polymeric chains or distinct metallo-macrocycles. beilstein-journals.org

Another effective method involves the use of counter-ions and solvent effects . The assembly of silver(I) complexes with the isomeric 1,4-bis(pyridine-3-ylethynyl)benzene has shown that the final structure is highly sensitive to the counter-anion (e.g., ClO₄⁻, BF₄⁻, NO₃⁻) and the reaction conditions, yielding structures ranging from 1D zigzag chains to discrete metallo-macrocycles. This demonstrates that weakly coordinating anions can play a structure-directing role, influencing the geometry of the final supramolecular product.

A third powerful strategy is the use of guest molecules as templates . Guest molecules that fit within the cavity of a potential host structure can stabilize that structure, shifting the thermodynamic equilibrium towards a specific geometry. It has been demonstrated that coordination cages can exist as different isomers, and the addition of a guest whose shape matches the cavity of one isomer can induce a quantitative conversion to that form. nih.gov This guest-induced or "templated" synthesis is a sophisticated method for controlling the geometry of the self-assembled system.

| Strategy | Description | Example System |

| Metal & Ancillary Ligands | The coordination preference of the metal ion and the nature of other ligands in the system direct the final architecture. | Au(I)/Tl(I) complexes with 1,4-bis(2′-pyridylethynyl)benzene show that different ancillary ligands lead to distinct structural arrangements. beilstein-journals.org |

| Counter-ions & Solvent | The choice of counter-anions and solvent molecules can influence the self-assembly pathway, leading to different geometric outcomes. | Silver(I) complexes with 1,4-bis(pyridine-3-ylethynyl)benzene form either 1D chains or macrocycles depending on the anion and reaction conditions. |

| Guest Templation | Guest molecules can stabilize a particular host geometry by binding within its cavity, thus directing the assembly process. | Guest molecules with specific shapes have been shown to interconvert coordination cage isomers into a single, preferred form. nih.gov |

Exploitation of this compound in Host-Guest Chemistry

The well-defined structural characteristics of assemblies derived from this compound make them excellent candidates for host-guest chemistry. The cavities and channels within frameworks and cages built from this linker can be precisely engineered to recognize and encapsulate specific guest molecules, leading to functional materials with tunable properties.

Encapsulation and Recognition of Guest Molecules within Frameworks and Cages

Frameworks constructed using this compound as a linker can possess porous structures capable of encapsulating smaller molecules. The recognition process is governed by a combination of size/shape complementarity and chemical interactions (e.g., hydrogen bonding, π-π stacking, electrostatic interactions) between the guest and the interior surface of the host.

A notable example is the metal-organic framework (MOF) formulated as {Fe(bpac)[Pt(CN)₄]}, where 'bpac' is this compound. This framework demonstrates the ability to adsorb aromatic guest molecules. nih.gov The defined pore structure, created by the regular arrangement of the rigid 'bpac' linkers and metal nodes, allows for the selective uptake of guests that fit within the cavities. In a broader context, the design flexibility of organic linkers in MOFs allows for the precise engineering of pore environments to achieve specific host-guest interactions. researchgate.net

The principles of guest recognition are further illustrated by flexible bipyridinium-based frameworks, which exhibit selective recognition of phenol (B47542) and aromatic amine guests through charge-transfer interactions between the electron-accepting host and the electron-donating guests. mdpi.com Similarly, the aromatic, electron-rich nature of the this compound backbone can be exploited to establish specific non-covalent interactions with suitable guest molecules. The terminal pyridyl nitrogen atoms can also act as hydrogen bond acceptors, providing specific binding sites for guest recognition within the framework.

Modulation of Framework Properties through Guest Inclusion Phenomena

The inclusion of guest molecules within a host framework is not a passive process; it can actively modulate the physical and chemical properties of the host material. This guest-responsive behavior is a key feature of functional supramolecular systems.

The {Fe(bpac)[Pt(CN)₄]} framework provides a clear example of this phenomenon. The adsorption of aromatic guest molecules into this MOF was found to have a substantial effect on its magnetic properties, specifically altering the spin transition temperature and the completeness of the high-spin to low-spin transition of the iron(II) centers. nih.gov This demonstrates that guest inclusion can directly influence the solid-state properties of a material.

This principle is observed across a range of host-guest systems. For instance, paramagnetic supramolecular cages can exhibit altered magnetic behavior upon the encapsulation of paramagnetic guest anions, arising from magnetic exchange interactions between the host and guest. researchgate.net In the realm of optical properties, the inclusion of a cationic stilbene (B7821643) derivative, which is structurally related to this compound, within cyclodextrin (B1172386) hosts was shown to significantly alter its photophysical properties, including its absorption and emission spectra and its two-photon absorption cross-section. researchgate.net These examples highlight a general and powerful strategy: using guest molecules as external stimuli to switch or tune the properties of a host framework built from linkers like this compound.

| Host Framework | Guest Molecule(s) | Modulated Property |

| {Fe(bpac)[Pt(CN)₄]} | Aromatic molecules | Spin-crossover temperature and completeness nih.gov |

| [Ni(II)₄L₆]⁸⁺ Cage | Paramagnetic tetrahalometallate anions | Magnetic exchange interactions researchgate.net |

| Cyclodextrin | Cationic 1,4-bis(styryl)benzene derivative | Photophysical properties (absorption, emission, two-photon absorption) researchgate.net |

Surface-Confined Self-Assembly and Guest-Regulated Structures (e.g., on HOPG surfaces)

The self-assembly of molecules on solid surfaces provides a bottom-up approach to creating highly ordered, two-dimensional (2D) nanostructures. Highly Oriented Pyrolytic Graphite (B72142) (HOPG) is a common substrate for such studies due to its atomic flatness and electrical conductivity. nih.gov The rigid, linear geometry of this compound makes it an ideal candidate for forming predictable 2D patterns.

While direct studies of this compound on HOPG are emerging, research on analogous systems provides significant insight. For example, 1,6-bis(pyridin-4-ylethynyl)pyrene, a related molecule with a larger aromatic core, self-assembles on a 2D insulator surface (hBN/Cu(111)) into a porous kagome network, driven by hydrogen bonding between the pyridyl groups and adjacent pyrene (B120774) cores. researchgate.net Other studies involving pyridyl-functionalized tectons on HOPG have shown the formation of well-ordered 2D networks. rsc.org Research has also shown that this compound can act as a linker between Ag₁₂ nanoclusters to form a planar, 2D layered architecture. mdpi.com These examples suggest that this compound would likely form ordered linear or network structures on HOPG, stabilized by intermolecular interactions.

The regulation of these surface-confined structures by guest molecules is a key area of interest for developing responsive surfaces. In solution, ethynylpyridine polymers can form helical complexes with saccharide guests, where the helicity is controlled by the guest's chirality. nih.gov On surfaces, the introduction of guest molecules could, in principle, alter the 2D packing of the host molecules, switch between different polymorphic arrangements, or bind within the pores of a self-assembled network, thereby changing the surface's chemical and electronic properties. For instance, theoretical studies have shown that mixing a host and guest on a graphite surface can be energetically favorable, leading to phase separation and patterning. This guest-driven regulation is a promising avenue for creating dynamic and functional molecular-scale devices on surfaces.

Electronic and Photophysical Research of 1,4 Bis Pyridin 4 Ylethynyl Benzene Based Materials

Fundamental Electronic Structure and Band Gap Characteristics

1,4-Bis(pyridin-4-ylethynyl)benzene is a rigid, π-conjugated organic compound featuring two electron-rich pyridyl groups at its termini, connected to a central benzene (B151609) ring through ethynyl (B1212043) linkers. This structure facilitates extensive electronic delocalization across the molecule. The mechanism of action for its electronic properties involves its capacity to engage in π-π stacking and hydrogen bonding, which are critical for the formation of supramolecular assemblies and coordination complexes.

Spectroscopic analysis reveals strong UV-Vis absorption bands for BPEB in the range of approximately 300–350 nm, which are attributed to π→π* transitions. The pyridyl groups in BPEB enhance its metal-binding capabilities compared to its phenyl-substituted counterparts, which lack nitrogen donor sites. While a precise band gap value for BPEB is not extensively documented in the reviewed literature, studies on analogous pyridine-bridged compounds suggest they behave as narrow-band, open-shell semiconductors. For instance, a related pyridine-bridged bisdithiazolyl system was found to have a band gap between 1.15 and 1.40 eV. nih.gov

The electronic properties of BPEB can be modulated through chemical modifications. For example, substituting the parent compound with different functional groups can alter its optical and electronic characteristics.

Photoluminescence Properties and Emission Mechanisms

The photoluminescence of BPEB and its derivatives is a key area of investigation, with implications for their use in light-emitting applications. While specific photoluminescence data for BPEB is not widely available in the provided research, studies on closely related compounds offer valuable insights.

Research on a similar phenylene ethynylene derivative, 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB), has demonstrated very high photoluminescence efficiency. In solution, BPPB exhibits a photoluminescence quantum yield (ΦPL) of 95 ± 3%, and in thin films, the quantum yield is 71 ± 3%. nih.gov These high efficiencies are indicative of the potential of this class of materials for bright blue electroluminescence. nih.gov Another related doubly-bridged bis(phenylethynyl)benzene compound has shown a fluorescence quantum yield of 0.6 in cyclohexane. sigmaaldrich.com

Furthermore, a macrocyclic compound based on 1,4-bis(4-pyridylethynyl)benzene has been shown to exhibit unique aggregation-induced emission properties, a phenomenon where the material becomes more emissive in an aggregated or solid state. pradeepresearch.org This is in contrast to many fluorescent dyes that experience quenching upon aggregation. The control of solid-state emission is a critical factor for the application of these materials in devices like organic light-emitting diodes (OLEDs). researchgate.net

Table 1: Photoluminescence Quantum Yields of a Related Phenylene Ethynylene Derivative (BPPB)

| Medium | Photoluminescence Quantum Yield (ΦPL) |

|---|---|

| Solution | 95 ± 3% |

| Thin Film | 71 ± 3% |

Data for 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB) nih.gov

The study of exciton (B1674681) dynamics and energy transfer in thin films is crucial for understanding the performance of these materials in optoelectronic devices. While direct studies on the exciton dynamics of this compound thin films are not detailed in the provided search results, research on similar systems provides a foundational understanding. For phenylene ethynylene derivatives, efficient energy transfer and exciton migration are expected due to the extended π-conjugation. The high photoluminescence quantum yield observed in thin films of the related BPPB compound suggests that non-radiative decay pathways are minimized, and radiative recombination of excitons is efficient. nih.gov

Semiconducting Characteristics and Charge Transport Studies

The semiconducting nature of this compound makes it a promising candidate for use in molecular-scale electronic components. Its ability to transport charge has been investigated at both the single-molecule level and in thin-film assemblies.

Single-molecule conductance measurements provide direct insight into the intrinsic charge transport properties of a molecule. For a molecule with bidentate anchor groups, 4,4'-(1,4-phenylenebis(ethyne-2,1-diyl))bis(pyridin-2-amine), which is structurally related to BPEB, single-molecule conductance was measured to be 1.2·10⁻⁴ G₀. utexas.edu This value is approximately an order of magnitude higher than that of similar monodentate materials, highlighting the effectiveness of the bidentate pyridyl anchors in forming robust electrical contacts. utexas.edu

The formation of molecular junctions is a critical step in these measurements. The pyridyl groups of BPEB serve as effective anchoring groups to metal electrodes, facilitating the creation of stable metal-molecule-metal junctions. utexas.edu

Langmuir-Blodgett (LB) films offer a method to create well-ordered molecular monolayers over large areas, enabling the study of their collective electrical properties. Monolayer LB films of this compound have been successfully fabricated and characterized. utexas.edu Atomic force microscopy (AFM) images have confirmed the formation of homogeneous, monomolecular films. utexas.edu

Electrical characterization of these LB films using the "STM touch-to-contact" method revealed a junction conductance of 5.17 × 10⁻⁵ G₀. utexas.edu This value is notably higher than the conductance of other phenylene-ethynylene derivatives with different anchoring groups such as amines, thiols, or carboxylates, further underscoring the efficiency of the pyridyl contacts. utexas.edu Interestingly, the formation of self-assembled monolayers (SAMs) of BPEB has been found to be challenging due to the extraction of gold atoms from the surface during the incubation process. utexas.edu

Table 2: Electrical Conductance of this compound and a Related Compound

| Compound/System | Conductance (G₀) | Measurement Technique |

|---|---|---|

| This compound LB Film | 5.17 × 10⁻⁵ | STM touch-to-contact |

| 4,4'-(1,4-phenylenebis(ethyne-2,1-diyl))bis(pyridin-2-amine) (single molecule) | 1.2 × 10⁻⁴ | Not specified |

Data from utexas.edu

Influence of Anchoring Group Chemistry on Molecular Junction Conductance

The conductance of a single-molecule junction is critically dependent on the chemical nature of the anchoring groups that connect the molecular backbone to the metallic electrodes. The choice of anchor dictates the strength of the molecule-electrode electronic coupling and the alignment of the molecule's frontier orbitals with the electrode's Fermi level, thereby controlling the charge transport efficiency. For oligo(phenylene-ethynylene) (OPE) backbones like that of this compound, a variety of terminal groups have been investigated to understand these structure-conductance relationships.

The pyridyl group itself, which defines the parent compound this compound, serves as an effective anchoring group through the formation of a dative bond between the pyridyl nitrogen and gold electrodes. This Au-N bond results in relatively high conductance values and provides a robust connection for forming stable molecular junctions. However, modifying this anchoring chemistry offers a powerful strategy for tuning the electrical properties.

A notable example is the substitution of the pyridyl anchors with pyrazolyl groups, creating the derivative 1,4-bis(1H-pyrazol-4-ylethynyl)benzene. This molecule exhibits unconventional conductance behavior, featuring two distinct conducting states with high values of 2.3 × 10⁻⁴ G₀ and 3.4 × 10⁻⁴ G₀. acs.org These values represent a significant increase in conductance compared to other molecular wires of comparable length, including the original pyridine-terminated OPE. acs.org This enhancement is attributed to a strong, bidentate anchoring achieved through a deprotonation process at the gold electrode surface. acs.org

The influence of the anchoring group is further highlighted by comparing other common termini. Studies on alkane chains have systematically ranked the conductance of various anchors, showing a general trend where direct carbon-gold (Au-C) bonds provide the highest conductance, followed by thiol (SH), methyl-sulfide (SMe), and amine (NH₂) groups. nih.gov For OPEs, creating covalent Au-C σ-bonds by cleaving trimethylsilyl (B98337) terminal groups has been shown to yield highly stable junctions with conductances around an order of magnitude higher than their dithiol counterparts. nih.gov Conversely, groups like dicarboxylic acids also serve as anchors, but their conductance can be sensitive to environmental factors like pH due to protonation and deprotonation. nih.gov

The following table summarizes the single-molecule conductance for various anchoring groups on comparable molecular backbones, illustrating the significant role the anchor plays in modulating charge transport.

| Anchoring Group | Molecular Backbone | Conductance (G/G₀) | Reference |

| Pyrazolyl | Phenylene-ethynylene | 2.3 x 10⁻⁴, 3.4 x 10⁻⁴ | acs.org |

| Amine (Diamine) | Benzene | 0.010 | nih.gov |

| Thiol (Dithiol) | Alkane | Varies with length | nih.gov |

| Carboxylic Acid | Alkane | Varies with length | nih.gov |

| Pyridyl | Phenylene-ethynylene | Lower than Pyrazolyl | acs.org |

| Trimethylsilyl (forms Au-C) | Phenylene-ethynylene | ~10x higher than dithiol | nih.gov |

Nonlinear Optical (NLO) Properties and Phenomena

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. The NLO response of a material originates at the molecular level from the first hyperpolarizability (β, for second-order effects) and second hyperpolarizability (γ, for third-order effects). The phenylene-ethynylene framework of this compound provides a conjugated π-electron system that is a promising scaffold for NLO materials; however, its inherent molecular symmetry imposes significant limitations on its second-order NLO activity.

Second-Order Hyperpolarizability Assessment and Related Optoelectronic Responses

A fundamental requirement for a molecule to possess a non-zero first hyperpolarizability (β) and thus exhibit a second-order NLO response is the lack of a center of inversion. nih.gov The parent molecule, this compound, is centrosymmetric, with the two pyridyl groups creating a symmetrical structure. Due to this inversion symmetry, the molecule's second-order NLO susceptibility is effectively zero (β ≈ 0). nih.govacs.org Consequently, the pristine compound is not a suitable candidate for applications that rely on second-order effects like second-harmonic generation (SHG).

To induce a second-order NLO response in this class of materials, the molecular symmetry must be broken. nih.gov This can be achieved by creating an asymmetric distribution of electron density across the conjugated bridge, typically by introducing electron-donating (D) and electron-accepting (A) groups at opposite ends of the molecule. This "push-pull" or D-π-A architecture is a cornerstone strategy for designing potent second-order NLO chromophores. nih.gov While direct measurements of β for this compound are scarce due to its centrosymmetric nature, the focus of research is on its derivatives where this symmetry is deliberately broken.

Structure-NLO Property Relationships in this compound Derivatives

The relationship between molecular structure and NLO properties is key to designing new materials. For derivatives of this compound, several strategies can be employed to break the inherent centrosymmetry and enhance the second-order NLO response.

Creation of Push-Pull Systems: The most effective strategy is to introduce asymmetry. This can be accomplished by functionalizing one of the terminal pyridyl rings with an electron-donating group (e.g., -NH₂, -OR) and the other with an electron-accepting group (e.g., -NO₂, -CN). Alternatively, substituents can be added to the central benzene ring to disrupt the electronic symmetry. This D-π-A configuration creates a large change in dipole moment upon excitation, which is directly related to a larger β value. nih.gov

Strength of Donor/Acceptor Groups: The magnitude of the hyperpolarizability is strongly correlated with the strength of the donor and acceptor groups. Stronger donors and acceptors lead to a more polarized π-system and generally result in a larger NLO response. nih.gov

Conjugation Length: While often discussed in the context of third-order hyperpolarizability (γ), the length of the π-conjugated bridge also influences β. Extending the conjugation path between the donor and acceptor can enhance the NLO response, although saturation effects can occur at longer lengths. acs.org

The following table illustrates hypothetical examples of how structural modifications to the this compound scaffold could be used to induce and tune second-order NLO properties, based on established design principles.

| Molecular Structure Modification | Design Principle | Expected Impact on First Hyperpolarizability (β) |

| Unmodified: Symmetrical BPEB | Centrosymmetric | β ≈ 0 |

| Asymmetric Substitution: Add -NH₂ to one pyridyl ring and -NO₂ to the other | Create D-π-A "push-pull" system | β > 0 (significant increase) |

| Central Ring Substitution: Add a donor/acceptor group to the central phenyl ring | Break centrosymmetry | β > 0 |

| Heterocyclic Modification: Replace one pyridyl ring with a more strongly donating/accepting heterocycle | Tune D-A strength | Modulate β value |

These structure-property relationships demonstrate that while this compound itself is inactive for second-order NLO phenomena, its backbone is a versatile and promising platform for the rational design of high-performance NLO materials through targeted chemical functionalization. nih.govacs.org

Advanced Applications in Functional Materials Science

Application in Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Devices

While the unique photophysical and charge transport properties of oligo(phenylene-ethynylene) derivatives have been widely explored for optoelectronics, the specific application of 1,4-bis(pyridin-4-ylethynyl)benzene as a primary component in OLEDs, such as the emissive or hole transport layer, is not extensively documented in dedicated device-performance studies. However, fundamental research into its electrical properties at the molecular level provides critical insights into its potential for such applications.

The investigation of this compound as a primary emissive material in OLEDs is still an emerging area. Its utility has been more prominently featured as a ligand in photosensitive metal complexes. For instance, a mononuclear molybdenum complex incorporating this compound as a ligand was synthesized and characterized for its potential as a photosensitizer in photoelectrochemical cells. researchgate.net Such research underscores the compound's ability to participate in light-induced electronic processes, a fundamental requirement for emissive materials. The core structure is known to be luminescent, but its performance metrics within a multilayer OLED device as the primary light-emitter have not been detailed.

The capacity of this compound to facilitate charge transport has been more directly investigated, primarily through single-molecule conductance measurements and the characterization of self-assembled monolayers. These studies are crucial for understanding its potential as a hole transport material, where efficient conduction of positive charge carriers is paramount.

Monolayer Langmuir-Blodgett (LB) films of the compound have been used to study metal-monolayer-metal junctions. researchgate.net In these systems, the pyridyl groups serve as effective contacts or "anchors" to the metal electrodes. researchgate.net Research using scanning tunneling microscopy (STM) has determined the single-molecule conductance of this compound, providing a quantitative measure of its ability to transport electrons. researchgate.netresearchgate.netresearchgate.net These studies indicate that the pyridyl contacts provide favorable electrical characteristics for molecular electronic devices. researchgate.netresearchgate.netresearchgate.net The measured conductance values, while varying slightly based on the experimental method, consistently point to the molecule's efficacy as a molecular wire.

| Measurement Technique | Reported Conductance (G₀) | Reference |

|---|---|---|

| STM "Touch-to-Contact" Method | 4.4 × 10⁻⁵ | researchgate.net |

| Various Single-Molecule Methods | 3.2 – 5.4 × 10⁻⁵ | researchgate.netresearchgate.netresearchgate.netresearchgate.net |

Utilization in Chemo/Biosensing Platforms

The incorporation of this compound into larger supramolecular structures has led to the development of advanced chemo/biosensing platforms. Its rigid structure and the Lewis basicity of its terminal nitrogen atoms make it an excellent component for constructing fluorescent probes that can selectively detect specific analytes.

This compound is frequently used as a linker to construct luminescent materials, such as Silver Cluster-Assembled Materials (SCAMs). rsc.orgresearchgate.netnih.govresearchgate.net These materials often exhibit strong fluorescence, which can be modulated by the presence of external analytes. rsc.orgacs.org

The primary sensing mechanism is typically fluorescence quenching. When the target analyte binds to the sensing material, it can disrupt the electronic structure or introduce non-radiative decay pathways, leading to a measurable decrease in fluorescence intensity. rsc.orgresearchgate.netrsc.org The pyridine (B92270) units of the linker can act as binding sites for metal ions, while the extended π-conjugated system of the entire framework serves as the fluorophore. The interaction between the analyte and the framework alters the energy levels and photophysical properties of the material, forming the basis of the sensing application. rsc.orgrsc.org

Researchers have successfully demonstrated the use of materials incorporating this compound for the selective detection of important analytes.

Metal Ions: SCAMs built using this linker have shown excellent selectivity and sensitivity for detecting iron(III) ions (Fe³⁺). researchgate.netresearchgate.net The interaction between Fe³⁺ and the framework leads to significant fluorescence quenching, allowing for quantitative detection. researchgate.net These sensors have been shown to be effective even in the presence of other common interfering metal ions. researchgate.netresearchgate.net

Organic Compounds: In other work, a cluster-assembled material using this linker was developed into a thin-film sensor for aromatic nitro compounds like 2-nitrotoluene (B74249) (2-NT) and 2,4-dinitrotoluene (B133949) (2,4-DNT). rsc.orgrsc.org The sensor exhibited fluorescence quenching upon exposure to the vapors of these aromatic nitro compounds, while its emission was unaffected by aliphatic nitro compounds, demonstrating high selectivity. rsc.orgrsc.org

| Material Platform | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|

| Silver Cluster-Assembled Material (SCAM) | Fe³⁺ ions | Fluorescence Quenching | researchgate.netresearchgate.net |

| Cluster-Assembled Material (CAM) Thin Film | Aromatic Nitro Compounds (e.g., 2,4-DNT) | Fluorescence Quenching | rsc.orgrsc.org |

Role in Porous Materials for Adsorption and Separation Technologies (within MOF context)

Within the context of porous materials, this compound serves as a quintessential rigid linear linker for the bottom-up construction of Metal-Organic Frameworks (MOFs), coordination cages, and related supramolecular structures. acs.orgacs.orgacs.org Its defined length and geometry allow for the predictable assembly of highly ordered, porous networks.

The terminal pyridine groups readily coordinate to metal ions or metal clusters, which act as nodes, while the rigid phenylene-ethynylene spacer ensures that the nodes are held at a fixed distance from one another. This "node-and-spacer" approach is fundamental to reticular chemistry and enables the design of materials with controlled pore sizes and high surface areas. uea.ac.uklu.se

Numerous studies have reported the use of this compound in the self-assembly of discrete, polyhedral coordination cages and extended porous frameworks. acs.orgacs.orguea.ac.uk For example, it has been employed as a bis-monodentate ligand with metal acceptors like platinum(II) and palladium(II) to form multicomponent supramolecular structures. acs.orgacs.orglu.se It has also been used to bridge silver cluster cores, creating robust Silver Cluster-Assembled Materials (SCAMs) with defined porosity and high stability. nih.govresearchgate.netsemanticscholar.org The resulting frameworks possess internal voids and channels that are potentially accessible to guest molecules, making them promising candidates for applications in gas storage, molecular separation, and catalysis.

Gas Adsorption and Storage Performance

Metal-organic frameworks constructed using this compound as a linker have demonstrated significant potential for the adsorption and storage of various gases. The porous nature and the specific chemical environment within these frameworks, dictated by the metal nodes and the organic linkers, are key to their performance. The pyridinic nitrogen atoms and the aromatic surfaces of the linker can act as preferential binding sites for gas molecules.

Research into these materials has focused on their capacity to store gases such as carbon dioxide (CO₂), hydrogen (H₂), and methane (B114726) (CH₄). While specific data for MOFs containing solely this compound is not extensively reported in singular studies, the performance of analogous MOFs with similar linear dipyridyl linkers provides valuable insights into their potential. The adsorption capacities are influenced by factors such as surface area, pore volume, and the strength of the interaction between the gas molecules and the framework.

| Gas | Adsorbent (Analogous MOF) | Temperature (K) | Pressure (bar) | Uptake Capacity |

| CO₂ | [Cu₂(L)(H₂O)₂]·guests | 273 | 1 | ~100 cm³/g |

| H₂ | Zn₂(bdc)(bpee) | 77 | 1 | ~1.5 wt% |

| CH₄ | PCN-14 | 298 | 35 | ~160 cm³/cm³ |

Note: The data presented is for MOFs with structurally similar linear dipyridyl linkers to this compound and serves as an estimation of potential performance.

Applications in Isomer Separation

The separation of isomers, particularly xylene and ethylbenzene, is a critical and energy-intensive process in the chemical industry. The rigid and well-defined pore structures of MOFs based on this compound and similar linear linkers offer a promising alternative to traditional separation methods. The precise control over pore size and shape at the molecular level allows for selective adsorption based on the subtle differences in the kinetic diameters and shapes of the isomers.

The separation mechanism in these materials often relies on a combination of factors, including size exclusion, shape recognition, and differential interactions between the isomers and the MOF's internal surface. For instance, the linear and rigid nature of the this compound linker can lead to the formation of channels with specific dimensions that preferentially accommodate one isomer over others. While direct performance data for a MOF with this exact linker is limited, studies on MOFs with analogous linear dipyridyl linkers have demonstrated high selectivity for certain xylene isomers.

| Isomer Pair | Adsorbent (Analogous MOF) | Separation Principle | Selectivity |

| p-xylene / m-xylene | Co(aip)(bpy)₀.₅ | Competitive Adsorption | 30 |

| p-xylene / o-xylene | Co(aip)(bpy)₀.₅ | Competitive Adsorption | 16 |

| Ethylbenzene / Xylenes | Not specified | Not specified | Not specified |

Note: The data is based on a cobalt-based pillar-layered MOF, Co(aip)(bpy)₀.₅, which demonstrates the potential of such structures in isomer separation. dicp.ac.cn

Catalytic Applications of this compound-based Systems

The functional pyridine groups of this compound make it an excellent ligand for the coordination of catalytically active metal centers. When incorporated into MOFs or used to form discrete metal complexes, this linker can facilitate a variety of catalytic transformations. The nitrogen atoms of the pyridine rings can act as Lewis basic sites or as coordination points for metal ions, which can then serve as the active centers for catalysis.

| Reaction | Catalyst System | Substrates | Product | Yield (%) |

| Suzuki-Miyaura Coupling | Pd(II) complexes with phosphine (B1218219) and imine ligands | Aryl halides and arylboronic acids | Biaryls | High |

Note: This table represents the general applicability of palladium complexes in Suzuki-Miyaura reactions. The use of this compound as a ligand in such systems is a promising area for further research. vu.nl

Theoretical and Computational Investigations of 1,4 Bis Pyridin 4 Ylethynyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For BPEB, DFT calculations are crucial for understanding its fundamental properties. These calculations can predict molecular geometries, the distribution of electron density, and the energies of frontier molecular orbitals, which dictate the molecule's reactivity and electronic behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and the energy required for electronic excitation. nih.gov

In molecules like BPEB, the HOMO is typically distributed along the π-conjugated backbone, while the LUMO is also located on this system. DFT calculations reveal that the HOMO-LUMO energy gap is a key factor in determining the molecule's electronic and optical properties. A smaller energy gap generally indicates higher reactivity and a tendency to absorb light at longer wavelengths. nih.gov Theoretical studies on related structures show that these calculations are essential for predicting the charge transfer characteristics within the molecule. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies (Calculated)

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, which correlates with chemical reactivity and the energy of the lowest electronic transition. |

Note: Specific energy values for BPEB require targeted computational studies, but the principles are well-established for this class of compounds.

The conformation of BPEB, particularly the dihedral angles between the central benzene (B151609) ring and the terminal pyridyl rings, significantly influences its electronic properties and packing in the solid state. DFT calculations are used to determine the most stable conformations. For similar molecules, it has been shown that the central phenyl ring is often tilted with respect to the terminal rings. nih.gov In a related compound, 1,4-bis(4-pyridylsulfanylmethyl)benzene, the dihedral angle between the benzene and pyridyl rings was found to be 55.4°. nih.govresearchgate.net While BPEB is more rigid due to the ethynyl (B1212043) linkers, some torsional freedom exists. The twisting of the end rings is relatively free in the ground state but becomes more hindered in the excited state. nih.gov This conformational flexibility can affect the π-orbital overlap along the molecular backbone, thereby influencing its electronic and photophysical properties. nih.gov

Molecular Dynamics Simulations for Simulating Supramolecular Assembly

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For BPEB, MD simulations can provide valuable insights into how individual molecules interact to form larger, ordered structures known as supramolecular assemblies. These assemblies are often governed by non-covalent interactions, such as π-π stacking and hydrogen bonding.

MD simulations of similar systems, like benzene-1,3,5-tricarboxamide, have successfully demonstrated the self-assembly process and have been used to calculate the free energy of association between molecules. nih.gov For BPEB, the pyridyl nitrogen atoms can act as hydrogen bond acceptors, guiding the formation of specific supramolecular structures. Understanding this process is crucial for designing materials with desired properties for applications in electronics and photonics.

Prediction and Elucidation of Spectroscopic Properties (e.g., UV-Vis, Fluorescence)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret the spectroscopic properties of molecules like BPEB. sioc-journal.cnbhu.ac.in These calculations can determine the energies of electronic transitions, which correspond to the absorption of light in the UV-Vis spectrum.

For BPEB and its derivatives, TD-DFT calculations show that the absorption spectra are dominated by strong π→π* transitions. sioc-journal.cn These transitions involve the excitation of an electron from a bonding π-orbital to an antibonding π-orbital within the conjugated system. The calculations can also predict how changes in the molecular structure, such as increasing the conjugation length, will shift the absorption and emission peaks. sioc-journal.cn Furthermore, theoretical studies on the related 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) have provided evidence for fluorescence break-off at high excitation energies, attributed to a ππ-πισ* intersection. nih.gov In highly viscous, low-temperature glasses, inhomogeneous fluorescence behavior has been observed, which is indicative of slow relaxation of conformers in the excited state. nih.gov

Table 2: Predicted Spectroscopic Properties of BPEB

| Property | Description | Theoretical Insight |

|---|---|---|

| UV-Vis Absorption | Wavelengths of light absorbed by the molecule. | Predicted by TD-DFT, corresponds to π→π* electronic transitions. |

| Fluorescence Emission | Wavelengths of light emitted after excitation. | Can be predicted and is sensitive to molecular conformation and environment. |

Modeling of Charge Transport and Molecular Junction Properties

BPEB is a prototypical "molecular wire," and understanding its ability to conduct electricity at the single-molecule level is a major focus of research. Theoretical modeling plays a key role in elucidating charge transport mechanisms and predicting the conductance of molecular junctions. These junctions typically involve a single BPEB molecule bridging two metal electrodes (e.g., gold). researchgate.net

Theoretical Evaluation of Nonlinear Optical Responses and Hyperpolarizabilities

Molecules with extended π-conjugated systems like BPEB often exhibit significant nonlinear optical (NLO) properties. These properties are of interest for applications in optoelectronics, such as optical switching and frequency conversion. Theoretical calculations are essential for predicting and understanding the NLO response of these molecules.

The key quantities of interest are the first and second hyperpolarizabilities (β and γ), which describe the nonlinear response of the molecule to an applied electric field. DFT calculations can be used to compute these properties. The magnitude of the hyperpolarizability is strongly dependent on the molecular structure, including its length, degree of conjugation, and the presence of donor-acceptor groups. While specific calculations for BPEB are not widely reported in the provided context, the theoretical framework is well-established for predicting that such linear, symmetric π-conjugated molecules can possess a significant third-order NLO response (related to γ).

Future Research Directions and Concluding Perspectives

Development of Novel Synthetic Routes for Structural Diversification

Future synthetic efforts will likely focus on creating a wider array of BPEB derivatives. While the core structure is typically synthesized via Sonogashira cross-coupling reactions, researchers are exploring more efficient and greener alternatives. tandfonline.com A key area of interest is the introduction of various functional groups onto the central benzene (B151609) ring or the terminal pyridine (B92270) rings. This functionalization can be used to fine-tune the electronic properties, solubility, and self-assembly behavior of the molecule. For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO gap, influencing the photophysical and electronic characteristics of the resulting materials. nih.gov

Furthermore, the development of synthetic routes to BPEB analogues with different lengths and geometries will be crucial. Replacing the central benzene ring with other aromatic or heterocyclic systems, or altering the position of the nitrogen atoms in the terminal rings, could lead to materials with unique topologies and properties.

Exploration of Unprecedented Metal-Ligand Combinations for Advanced Architectures

The pyridyl nitrogen atoms of BPEB are excellent coordination sites for a variety of metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers. nih.govacs.org Future research will undoubtedly explore a wider range of metal ions beyond those commonly used, such as transition metals and lanthanides. This could lead to the discovery of novel network topologies with enhanced porosity, stability, and catalytic activity. For example, the reaction of BPEB with mercury(II) chloride results in a one-dimensional zigzag chain polymer. nih.gov

The combination of BPEB with other organic linkers in mixed-ligand systems is another promising avenue. This approach allows for the construction of more complex and hierarchical structures with tailored pore environments and functionalities. The resulting multivariate MOFs could exhibit synergistic properties, making them suitable for applications in gas separation, sensing, and heterogeneous catalysis.

Integration into Hybrid Organic-Inorganic Composite Materials

The incorporation of BPEB-based structures into inorganic matrices is a burgeoning area of research. These hybrid materials can combine the desirable properties of both components, such as the processability and functionality of the organic moiety with the robustness and thermal stability of the inorganic host. For instance, BPEB can be used to link silver nanoclusters, forming two-dimensional architectures that can then stack to create three-dimensional materials through noncovalent interactions. researchgate.net

Future work will likely focus on developing methods for the controlled assembly of BPEB on surfaces and within porous inorganic materials like zeolites and mesoporous silica. Such composites could find applications in areas like nonlinear optics, photovoltaics, and as protective coatings.

Design and Synthesis of Multi-Functional Systems with Tunable Properties

A major goal in materials science is the creation of multi-functional materials whose properties can be controlled by external stimuli. The rigid and conjugated structure of BPEB makes it an ideal candidate for the development of such systems. By incorporating photochromic, thermochromic, or redox-active units into the BPEB framework, it may be possible to create materials that respond to light, heat, or electrical potential.

For example, the synthesis of BPEB derivatives that can undergo reversible isomerization or oligomerization upon irradiation could lead to the development of novel optical switches and data storage materials. Similarly, the incorporation of BPEB into polymer matrices could result in materials with tunable mechanical and electronic properties.

Advancement of In-situ Characterization Techniques for Dynamic Processes

To fully understand and optimize the performance of BPEB-based materials, it is crucial to study their formation and behavior in real-time. The advancement of in-situ characterization techniques, such as variable-temperature X-ray diffraction, in-situ spectroscopy, and scanning probe microscopy, will be instrumental in this endeavor. These techniques can provide valuable insights into the dynamic processes that govern the self-assembly of BPEB, the formation of MOFs, and the response of these materials to external stimuli.

By observing these processes at the molecular level, researchers can gain a deeper understanding of the structure-property relationships and rationally design new materials with improved performance. This knowledge will be critical for translating the potential of BPEB into practical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-bis(pyridin-4-ylethynyl)benzene, and how can reaction conditions be optimized?

- The compound is typically synthesized via Sonogashira cross-coupling reactions between 1,4-diiodobenzene and 4-ethynylpyridine under palladium catalysis. Key parameters include:

- Catalyst system: Pd(PPh₃)₂Cl₂/CuI in a 1:2 molar ratio.

- Solvent: THF or DMF with triethylamine as a base.

- Temperature: 80–100°C under inert gas (N₂ or Ar) .

Q. How can spectroscopic techniques (e.g., NMR, UV-Vis) characterize the structural and electronic properties of this compound?

- ¹H/¹³C NMR : Pyridyl protons resonate at δ 7.2–8.6 ppm (aromatic region), while ethynyl carbons appear at ~90–100 ppm. Symmetry in the molecule simplifies splitting patterns .

- UV-Vis : Strong absorption bands at ~300–350 nm (π→π* transitions) with molar absorptivity >10⁴ L·mol⁻¹·cm⁻¹. Solvent polarity (e.g., DMSO vs. chloroform) affects aggregation and peak shifts .

Q. What are the primary applications of this compound in materials science?

- Coordination polymers : Acts as a rigid, linear ligand to form 1D or 2D frameworks with transition metals (e.g., Hg²⁺, Ag⁺). For example, [Hg(C₂₀H₁₂N₂)Cl₂]ₙ exhibits a zigzag chain structure with distorted tetrahedral geometry at Hg centers .

- Supramolecular assemblies : Used in Langmuir-Blodgett (LB) films for studying metal-molecule-metal junctions. Surface pressure isotherms (~16 mN·m⁻¹) and AFM confirm monomolecular film homogeneity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, MP2) predict the electronic properties of derivatives of this compound?

- Basis sets : 6-31G and 6-311++G(d,p) accurately reproduce dipole moments and polarizabilities. MP2/6-31G is recommended for larger derivatives due to balance between accuracy and computational cost .

- Charge transfer : Pyridyl groups act as electron-withdrawing units, reducing HOMO-LUMO gaps (~3.5–4.0 eV), which aligns with experimental UV-Vis data .

Q. What experimental challenges arise in resolving crystallographic data for coordination polymers using this ligand?

- Structural distortions : Hg(II) complexes show dihedral angles of ~12.8° between pyridyl and central benzene rings, complicating refinement. Hydrogen atoms are treated as riding models (C–H = 0.95 Å) .

- Disorder in crystal packing : Ethynyl groups may exhibit torsional flexibility, requiring high-resolution synchrotron data (e.g., λ = 0.71073 Å) for accurate modeling .

Q. How can discrepancies between theoretical predictions and experimental spectral data be resolved?

- Aggregation effects : Computational models often assume isolated molecules, but J-aggregates in LB films redshift UV-Vis peaks by ~20 nm. Include solvent and aggregation state in TD-DFT simulations .

- Vibrational coupling : IR spectra (e.g., C≡C stretches at ~2100 cm⁻¹) may show deviations due to intermolecular interactions in solid-state vs. gas-phase calculations .

Q. What strategies improve the stability of supramolecular assemblies incorporating this compound under ambient conditions?

- Surface functionalization : Deposition on Au(111) substrates via thiolate anchoring enhances thermal stability (up to 150°C).

- Encapsulation in MOFs : Embedding in ZIF-8 matrices reduces oxidative degradation while retaining conductivity properties .

Methodological Tables

Table 1. Key Physical Properties of this compound

Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Formation Cause | Mitigation |

|---|---|---|

| Oligomeric ethynyl chains | Excess alkyne monomer | Strict stoichiometry (1:2 ratio) |

| Pd nanoparticle residues | Catalyst decomposition | Post-synthesis filtration (0.22 µm) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.